4,5-Difluoro-2-nitromandelic acid
Description
4,5-Difluoro-2-nitromandelic acid is a fluorinated and nitro-substituted derivative of mandelic acid (2-hydroxyphenylacetic acid). Its structure features a hydroxyl group on the α-carbon of the acetic acid moiety, a nitro group at the 2-position, and fluorine atoms at the 4- and 5-positions of the benzene ring (Figure 1).
Figure 1: Proposed structure of this compound.
Properties
Molecular Formula |
C8H5F2NO5 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-(4,5-difluoro-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)6(11(15)16)2-5(4)10/h1-2,7,12H,(H,13,14) |
InChI Key |
DPVWZIUJVTUTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-nitromandelic acid typically involves the nitration of 4,5-difluorobenzoic acid or 3,4-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize the nitration process. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-nitromandelic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium hydroxide (KOH) or triethylamine (Et3N).
Major Products Formed
Reduction: 4,5-Difluoro-2-aminomandelic acid.
Substitution: Various substituted mandelic acids depending on the nucleophile used.
Scientific Research Applications
4,5-Difluoro-2-nitromandelic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-nitromandelic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its interaction with biological targets by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Fluorinated Mandelic Acid Derivatives
Mandelic acid derivatives with fluorine substitutions are well-documented. Key examples include:
Key Observations :
- The nitro group in this compound likely increases acidity compared to non-nitro analogs due to its strong electron-withdrawing nature.
- Fluorine atoms at 4- and 5-positions may improve metabolic stability and lipophilicity relative to non-fluorinated mandelic acids .
Nitro-Substituted Benzoic and Phenylacetic Acids
Nitro-substituted aromatic acids share electronic similarities with the target compound:
Key Observations :
- Acidity : The nitro group in 4,5-Difluoro-2-nitrobenzoic Acid (pKa ~1.5–2.5 estimated) is more acidic than mandelic acid derivatives due to the absence of an α-hydroxyl group .
- Solubility: Fluorine and nitro groups in phenylacetic/benzoic acids generally reduce aqueous solubility compared to non-halogenated analogs.
- Reactivity : The 2-nitro group in these compounds may facilitate nucleophilic aromatic substitution or reduction reactions under specific conditions .
Halogenated Aromatic Acids with Mixed Substituents
Compounds with mixed halogens and nitro groups highlight substituent effects:
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